molecular formula C5H8O2 B190581 Angelic acid CAS No. 565-63-9

Angelic acid

Cat. No.: B190581
CAS No.: 565-63-9
M. Wt: 100.12 g/mol
InChI Key: UIERETOOQGIECD-ARJAWSKDSA-N
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Description

Angelic acid, also known as (Z)-2-methyl-2-butenoic acid, is a monocarboxylic unsaturated organic acid. It is primarily found in plants belonging to the Apiaceae family. This compound is a volatile solid with a biting taste and pungent sour odor. This compound is the cis isomer of 2-methyl-2-butenoic acid and can easily convert to its trans isomer, tiglic acid, upon heating or reaction with inorganic acids .

Mechanism of Action

Target of Action

Angelic acid, also known as (2Z)-2-methylbut-2-enoic acid, primarily targets biological processes within living organisms. It is a monocarboxylic unsaturated organic acid found in various plants, especially those belonging to the Apiaceae family. The roots of plants like Angelica archangelica, Peucedanum ostruthium (masterwort), and Levisticum officinale (lovage) contain this compound .

Biochemical Analysis

Biochemical Properties

Angelic acid interacts with several enzymes and proteins in biochemical reactions. In the budding yeast Saccharomyces cerevisiae, genes identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 have been engineered to produce angelyl-CoA, the CoA-activated form of this compound . The intracellular propionyl-CoA level was increased by exogenous feeding of propionate and heterologous expression of a propionyl-CoA synthase from Streptomyces sp., resulting in the production of angelyl-CoA .

Cellular Effects

This compound has shown protective effects on UVA-induced oxidative stress and disruption of the extracellular matrix . It has been observed to have a scavenging effect on excessive intracellular reactive oxygen species (ROS) induced by UVA irradiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. In yeast-based production of angelyl-CoA, substituting the Streptomyces sp. propionyl-CoA carboxylase with a carboxylase derived from Streptomyces coelicolor resulted in increased angelyl-CoA levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The elevated concentration of propionyl-CoA inside the cells resulted in a massive increase in angelyl-CoA production .

Metabolic Pathways

This compound is involved in several metabolic pathways. In the biosynthesis of angelyl-CoA, important intermediates in the pathway were identified, including methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angelic acid can be synthesized from tiglic acid through a three-step process:

Industrial Production Methods: Industrially, this compound or its esters can be efficiently produced by continuously isomerizing tiglic acid or its esters with an organic solvent .

Types of Reactions:

Common Reagents and Conditions:

    Bromine and Potassium Hydroxide: Used in the synthesis of 3-bromothis compound.

    Sodium Amalgam: Used for the reduction of 3-bromothis compound to this compound.

    Hydrobromic Acid, Bromine, Hydrochloric Acid, Hydroiodic Acid: Used for substitution reactions

Major Products:

Comparison with Similar Compounds

Angelic acid’s unique properties and versatile applications make it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

(Z)-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERETOOQGIECD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897430
Record name 2-Methylisocrotonic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

85.50 to 87.50 °C. @ 13.00 mm Hg
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in hot water
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

565-63-9
Record name Angelic acid
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Record name Angelic acid
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Record name Angelic acid
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Record name 2-Methylisocrotonic acid
Source EPA DSSTox
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Record name 2,3-DIMETHYLACRYLIC ACID, (Z)-
Source FDA Global Substance Registration System (GSRS)
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Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45 °C
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Angelic acid has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize this compound. These include:

  • NMR spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. For instance, long-range coupling constants between protons in this compound and its methyl esters have been studied using NMR. [, ]
  • IR spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. This compound shows absorption bands corresponding to carbonyl and α, β-unsaturated ester functionalities. [, ]
  • Mass spectrometry: Determines the molecular weight and fragmentation pattern of the molecule. This technique helps identify this compound in complex mixtures like natural product extracts. [, , , , , ]

ANone: this compound is found in various plants, particularly those belonging to the families Apiaceae and Asteraceae. It is often found esterified to other molecules, forming compounds like:

  • Pyrrolizidine alkaloids: Such as symphytine [], echimidine [, ], and heliosupine [, ]. These alkaloids are commonly found in plants belonging to the Boraginaceae family and can be toxic to livestock.
  • Sesquiterpene lactones: Like petasin and isopetasin []. These compounds are found in plants like Petasites hybridus and have been investigated for their potential medicinal properties.
  • Triterpene saponins: Examples include theasaponins [, , ]. These saponins, found in tea plants (Camellia sinensis), possess various biological activities.

ANone: this compound is often obtained through extraction and isolation procedures from plant material. The specific method may vary depending on the plant source and the desired purity. Common steps involve:

  • Purification: Isolating this compound from the relevant fraction using techniques like preparative HPLC. []

ANone: As an α, β-unsaturated carboxylic acid, this compound exhibits characteristic reactions, including:

  • Esterification: It readily forms esters with alcohols, as observed in many natural products containing this compound moieties. [, , , , , ]
  • Isomerization: Under UV irradiation, this compound can isomerize to its cis isomer, tiglic acid. []
  • Reduction: The carboxylic acid group can be reduced to an alcohol, as seen in the synthesis of renieramycin M. []
  • Addition reactions: The double bond can undergo addition reactions, such as dihydroxylation. []

ANone: The presence of this compound, as an esterifying moiety, can significantly influence the biological activity and physicochemical properties of the parent molecule. For instance:

  • Biological activity: In pyrrolizidine alkaloids, the type of esterifying acid, such as this compound, contributes to their toxicity and metabolic fate. [] Similarly, in triterpene saponins, the presence and position of this compound esters can impact their biological activities. [, ]

ANone: While this compound itself has limited reported biological activity, its derivatives exhibit a range of effects, including:

  • Anticancer activity: Tetracycline SF2575, a potent anticancer agent, contains an this compound moiety essential for its activity. []
  • Anti-inflammatory activity: Extracts of Petasites hybridus, containing isopetasin (an this compound ester), exhibit anti-inflammatory properties by inhibiting peptido-leukotriene synthesis. []
  • Antibacterial activity: The defensive secretions of certain ground beetles contain this compound and demonstrate antibacterial activity. [, ]
  • Anti-sweet activity: Theasaponins, containing this compound esters, display anti-sweet properties. []

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